molecular formula C24H15FN2O2 B3494079 3-FLUORO-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

3-FLUORO-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

Cat. No.: B3494079
M. Wt: 382.4 g/mol
InChI Key: FINCUUPUMYUWAF-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a naphthoxazole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide typically involves multiple steps. One common method starts with the synthesis of the intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate is obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction with sodium dithionate in water at pH 8–9. The intermediate is then reacted with 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, using appropriate solvents, and employing efficient purification techniques such as recrystallization in ethyl alcohol .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the naphthoxazole and benzamide groups also contributes to its distinct photophysical and antimicrobial properties .

Properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O2/c25-18-6-3-5-17(14-18)23(28)26-19-11-8-16(9-12-19)24-27-22-20-7-2-1-4-15(20)10-13-21(22)29-24/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINCUUPUMYUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-FLUORO-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE
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3-FLUORO-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE

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